Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate
Description
Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is a specialized organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-position of the azetidine is substituted with both a methyl group and a 2-(chlorosulfonyl)ethoxy moiety. This structure combines the steric protection of the Boc group with the reactivity of the chlorosulfonyl group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its molecular formula is C12H20ClNO5S, and it has been cataloged under CAS numbers and commercial building block listings (e.g., Enamine Ltd’s catalog) .
The chlorosulfonyl group (-SO2Cl) is highly reactive, enabling sulfonamide bond formation, while the Boc group facilitates temporary protection of the azetidine nitrogen during multi-step syntheses. The compound’s structural rigidity (due to the azetidine ring) and functional group diversity make it valuable for designing bioactive molecules, such as kinase inhibitors or protease modulators.
Properties
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO5S/c1-10(2,3)18-9(14)13-7-11(4,8-13)17-5-6-19(12,15)16/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTCFRYASXTTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize its properties and applications, tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is compared below with structurally related azetidine derivatives and sulfonyl-containing compounds.
Functional Group and Reactivity Comparisons
Key Observations :
- The chlorosulfonyl group in the target compound distinguishes it from esters (e.g., ethyl 2-(1-benzylazetidin-3-ylidene)acetate) and amides (e.g., compound 25a in ). This group enables rapid conjugation with amines, unlike the slower hydrolysis or coupling required for ester/amide derivatives.
Stability and Handling
- Unlike brominated analogs (e.g., tert-butyl 3-(4-bromobenzoyl)-3-methylazetidine-1-carboxylate in ), the target compound lacks sites for cross-coupling reactions (e.g., Suzuki-Miyaura), limiting its utility in metal-catalyzed transformations.
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility while avoiding nucleophilic interference .
Table 1 : Representative Yields from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | ClSO₂Et, DMAP, TEA, DCM, 0°C | 60–75% | |
| Boc Protection | Boc₂O, DMAP, THF, rt | 85–90% |
How is the molecular structure of this compound characterized, and what techniques validate its conformation?
Level : Basic
Answer :
Structural elucidation combines spectroscopic and crystallographic methods:
- X-ray Crystallography : The gold standard for confirming stereochemistry and bond lengths. SHELX software (e.g., SHELXL) refines diffraction data to generate 3D models .
- Spectroscopy :
Advanced Note : For challenging crystals (e.g., low symmetry), high-resolution synchrotron data or twin refinement in SHELX may resolve ambiguities .
What strategies mitigate competing reactions during sulfonylation to improve regioselectivity?
Level : Advanced
Answer :
Competing over-sulfonylation or hydrolysis can be addressed via:
- Stepwise Functionalization : Introduce sulfonyl groups before installing the tert-butyl carbamate to reduce steric hindrance .
- Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyls) with TBS or acetyl groups .
- Kinetic Control : Slow addition of chlorosulfonyl agents at low temperatures suppresses side reactions .
Case Study : In tert-butyl 3-[(chlorosulfonyl)methyl] analogs, pre-complexing the substrate with TEA increased sulfonylation efficiency by 20% .
How do computational models (DFT, MD) correlate with experimental structural data for this compound?
Level : Advanced
Answer :
Density Functional Theory (DFT) predicts bond angles and energies, which align with crystallographic data (e.g., azetidine ring puckering). Molecular Dynamics (MD) simulations assess conformational flexibility in solution:
- Tert-Butyl Effect : Bulkier groups restrict ring puckering, validated by NMR coupling constants ( vs. ) .
- Sulfonyl Group : Electrostatic potential maps show nucleophilic "hotspots" at sulfur, guiding reactivity predictions .
Table 2 : Computational vs. Experimental Bond Lengths (Å)
| Bond | DFT Prediction | X-ray Data | Deviation |
|---|---|---|---|
| C-S (sulfonyl) | 1.76 | 1.78 | 0.02 |
| N-C (azetidine) | 1.47 | 1.45 | 0.02 |
How does the chlorosulfonylethoxy group influence reactivity in nucleophilic substitution reactions?
Level : Basic
Answer :
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling:
- Nucleophilic Displacement : Amines or thiols replace chlorine, forming sulfonamides or sulfonic esters .
- Solvent Effects : Reactions in DMF or DMSO accelerate due to polar aprotic stabilization of transition states.
Example : Reacting with piperidine in DMF at 25°C achieves >90% conversion to sulfonamide derivatives .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Level : Advanced
Answer :
Discrepancies arise from:
Q. Resolution :
- HPLC-MS Monitoring : Track intermediate purity before proceeding to subsequent steps .
- Standardized Reagents : Use freshly distilled TEA and HPLC-grade solvents .
What role does this compound play in drug discovery, particularly in targeting enzymatic active sites?
Level : Advanced
Answer :
The azetidine scaffold and sulfonyl group make it a versatile pharmacophore:
- Enzyme Inhibition : The sulfonyl group mimics phosphate in kinase binding pockets, as seen in analogous compounds .
- Selectivity : The tert-butyl group reduces off-target binding by occupying hydrophobic subpockets .
Case Study : In a 2024 study, a related sulfonamide analog showed IC₅₀ = 120 nM against PDE5, validated by SPR ( = 95 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
